5-Fluoro-3-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid 5-Fluoro-3-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid
Brand Name: Vulcanchem
CAS No.: 1261898-53-6
VCID: VC11770764
InChI: InChI=1S/C15H10F2O4/c1-21-15(20)12-3-2-8(7-13(12)17)9-4-10(14(18)19)6-11(16)5-9/h2-7H,1H3,(H,18,19)
SMILES: COC(=O)C1=C(C=C(C=C1)C2=CC(=CC(=C2)F)C(=O)O)F
Molecular Formula: C15H10F2O4
Molecular Weight: 292.23 g/mol

5-Fluoro-3-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid

CAS No.: 1261898-53-6

Cat. No.: VC11770764

Molecular Formula: C15H10F2O4

Molecular Weight: 292.23 g/mol

* For research use only. Not for human or veterinary use.

5-Fluoro-3-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid - 1261898-53-6

Specification

CAS No. 1261898-53-6
Molecular Formula C15H10F2O4
Molecular Weight 292.23 g/mol
IUPAC Name 3-fluoro-5-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid
Standard InChI InChI=1S/C15H10F2O4/c1-21-15(20)12-3-2-8(7-13(12)17)9-4-10(14(18)19)6-11(16)5-9/h2-7H,1H3,(H,18,19)
Standard InChI Key QWYHVNOPMCLMIO-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C=C(C=C1)C2=CC(=CC(=C2)F)C(=O)O)F
Canonical SMILES COC(=O)C1=C(C=C(C=C1)C2=CC(=CC(=C2)F)C(=O)O)F

Introduction

Structural and Molecular Characteristics

Chemical Identity

The IUPAC name of the compound is 3-fluoro-5-(3-fluoro-4-methoxycarbonylphenyl)benzoic acid, reflecting its bis-fluorinated aromatic system and methoxycarbonyl substituent. Key identifiers include:

PropertyValueSource
CAS Number1261898-53-6
Molecular FormulaC15H10F2O4\text{C}_{15}\text{H}_{10}\text{F}_{2}\text{O}_{4}
Molecular Weight292.23 g/mol
Exact Mass292.0486 g/mol (calculated)

The presence of two fluorine atoms at the 3- and 5-positions of the benzoic acid core and a methoxycarbonyl group on the adjacent phenyl ring creates distinct electronic effects. Fluorine’s electronegativity enhances the compound’s lipophilicity and metabolic stability, while the carboxylic acid and ester functionalities enable diverse reactivity .

Synthesis and Reactivity

Synthetic Routes

While no explicit synthesis protocol for this compound is documented, its structure suggests a multi-step approach involving:

  • Suzuki-Miyaura Coupling: Aryl boronic acids and halides could assemble the biphenyl backbone. For example, 3-fluoro-5-bromobenzoic acid might couple with 3-fluoro-4-methoxycarbonylphenylboronic acid under palladium catalysis .

  • Esterification: Methoxycarbonyl groups are typically introduced via Fischer esterification or alkylation of carboxylic acids .

  • Purification: Chromatography or recrystallization ensures high purity (>98%), as seen in related compounds .

Reactivity Profile

The compound’s functional groups enable diverse transformations:

  • Carboxylic Acid: Forms salts, amides, or acyl chlorides for nucleophilic substitution .

  • Methoxycarbonyl Group: Hydrolyzes to carboxylic acids under acidic or basic conditions.

  • Fluorine Substituents: Participate in electrophilic aromatic substitution or serve as hydrogen bond acceptors in drug-receptor interactions .

Physicochemical Properties

Solubility and Lipophilicity

The compound’s solubility profile is influenced by its ionizable carboxylic acid group (pKa4.2\text{p}K_a \approx 4.2) and hydrophobic fluorinated rings. Predicted properties include:

  • LogP: ~2.9 (similar to 3-fluoro-4-methoxybenzoic acid, LogP = 2.91) .

  • Aqueous Solubility: <1 mg/mL at pH 7.4, necessitating formulation with co-solvents .

Thermal Stability

While melting point data are unavailable, related fluorinated benzoic acids exhibit melting points between 104–108°C . Thermal gravimetric analysis (TGA) would clarify decomposition thresholds.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator